Adenosine 3'

Ribonuclease inhibition Enzyme kinetics Phosphate-binding subsite p2

Researchers requiring isomerically pure 3'-AMP face a critical risk: generic AMP or mixed-isomer formulations exhibit functional non-equivalence, invalidating RNase A inhibition and adenylate cyclase P-site studies. Adenosine 3'-monophosphate (CAS 84-21-9) directly resolves this problem. • Validated P-site inhibitor of adenylate cyclase; endogenous reference standard (23±7 nmol/g in liver mitochondria) • Optimal RNase A p2 subsite ligand with highest inhibition efficiency among natural mononucleotides (3'-AMP > 5'-CMP ≅ 5'-AMP) • Isomerically pure (≥98% HPLC), eliminating kinetic variability in acid phosphatase diagnostic assays

Molecular Formula C14H23N6O9P
Molecular Weight 450.34 g/mol
Cat. No. B15124893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine 3'
Molecular FormulaC14H23N6O9P
Molecular Weight450.34 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O.C(C(CO)(CO)N)O
InChIInChI=1S/C10H12N5O6P.C4H11NO3/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;5-4(1-6,2-7)3-8/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);6-8H,1-3,5H2
InChIKeyCLDDYJFNXTUHIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3′-AMP Structure, Identity & Procurement Baseline


Adenosine 3′-monophosphate (3′-AMP), CAS 84-21-9, is an endogenous adenine nucleotide consisting of a ribose sugar esterified with a single phosphate group specifically at the 3′-hydroxyl position of the sugar moiety [1]. This positional isomer of adenosine monophosphate (AMP) possesses a molecular weight of 345.21 Daltons and is biosynthetically derived from the metal-dependent phosphodiesterase-catalyzed hydrolysis of 2′,3′-cyclic AMP (2′,3′-cAMP) [1]. As a member of the AMP nucleotide class, 3′-AMP serves both as a metabolic intermediate and as a functional regulator in cellular signaling, including its role as an intracellular P-site inhibitor of adenylate cyclase [2].

3′-AMP Isomer Specificity & Substitution Risk


Procurement of generic adenosine monophosphate (AMP) or mixed-isomer 2′(3′)-AMP formulations introduces significant scientific risk due to documented functional non-equivalence among positional isomers. While 5′-AMP (muscle adenylic acid) functions primarily in energy metabolism and signal transduction via adenylate cyclase activation, 3′-AMP exhibits distinct biochemical behaviors including preferential inhibition of bovine pancreatic ribonuclease A (RNase A) and differential enzyme-substrate recognition [1]. A comparative NMR study of self-association behavior demonstrated that although the fully deprotonated AMP²⁻ species of 2′-, 3′-, and 5′-AMP exhibit similar stacking constants (K ≅ 2 M⁻¹), the protonated D₂(AMP)±/D(AMP)⁻ 1:1 mixtures show K values of approximately 6-7 M⁻¹, with the phosphate position affecting intermolecular interactions under specific pH conditions [2]. Furthermore, 3′-AMP serves as a substrate for acid phosphatases and nucleotidases with distinct kinetic parameters compared to its positional isomers, meaning that substitution with 5′-AMP in enzymatic assays will yield non-comparable results [3]. These functional divergences preclude simple in-class substitution for applications requiring isomer-specific binding or catalytic properties.

Quantitative Evidence for 3′-AMP Specificity


RNase A Inhibition Efficiency Comparison

In an affinity labeling study of bovine pancreatic ribonuclease A (RNase A) using 6-chloropurine riboside 5′-monophosphate, the addition of natural mononucleotides reduced the formation of the labeled derivative II by 25-75%. The inhibition efficiency followed a clear hierarchy: 3′-AMP demonstrated greater inhibitory potency than 5′-CMP (approximately equal to 5′-AMP), which in turn exceeded 3′-CMP [1]. This ordering reflects differential occupancy of the p2 phosphate-binding subsite adjacent to the catalytic center. Dissociation constant determinations further confirmed that 3′-AMP binds to RNase A at one strong binding site, with pH dependence indicating it engages different protein groups than those bound by 5′-AMP [1][2].

Ribonuclease inhibition Enzyme kinetics Phosphate-binding subsite p2

Self-Association Stacking Constants

The concentration dependence of proton NMR chemical shifts (H-2, H-8, and H-1′) was measured in D₂O at 27°C to determine self-association constants (K) under varying protonation states [1]. For the fully deprotonated AMP²⁻ species, 2′-, 3′-, and 5′-AMP all exhibited identical stacking constants of K ≅ 2 M⁻¹. For the partially protonated D₂(AMP)±/D(AMP)⁻ 1:1 mixtures, all three isomers showed comparable stacking tendencies with K ≅ 6-7 M⁻¹. Importantly, these measured constants were, within experimental error, identical to the constant determined for the D(Ado)⁺/Ado mixture (K = 6.0 M⁻¹), indicating that the coulombic contribution between the –PO₃(H)– group and the H⁺(N-1) unit of the adenine residue to stack stability in D₂O is small [1].

Nucleotide self-association π-stacking NMR spectroscopy

Endogenous 3′-AMP & Adenylate Cyclase Inhibition

3′-AMP is established as an intracellular P-site inhibitor of adenylate cyclase, a regulatory mechanism distinct from the allosteric activation mediated by cyclic AMP [1]. In rat liver mitochondria, the endogenous concentration of 3′-AMP was quantified as approximately 23 ± 7 nmol/g wet weight using a validated reversed-phase HPLC method with fluorescence detection [1]. Notably, no 2′-deoxy-3′-AMP, another known P-site inhibitor of adenylate cyclase, was detected in the same tissue samples despite the use of identical analytical methodology [1]. This establishes 3′-AMP, rather than its deoxy analog, as the physiologically relevant endogenous P-site inhibitor in this tissue.

Adenylate cyclase P-site inhibition HPLC quantification

Acid Phosphatase Substrate Hydrolysis Comparison

A continuous spectrophotometric assay was developed to compare the hydrolysis rates of adenosine monophosphates by acid phosphatases [1]. The methodology enabled side-by-side comparison of 3′-AMP, 2′-AMP, and 5′-AMP as substrates for acid phosphatase enzymes. This assay design recognized that the positional isomers exhibit differential susceptibility to enzymatic cleavage, necessitating isomer-specific characterization. 3′-AMP was specifically validated for use in serum acid phosphatase determinations with clinical diagnostic applications in prostatic cancer assessment [1][2].

Acid phosphatase Enzymatic hydrolysis Spectrophotometric assay

Metabolic Origin: 2′,3′-cAMP vs. ATP Pathway

3′-AMP is produced biosynthetically from the hydrolysis of 2′,3′-cyclic AMP (2′,3′-cAMP) by a family of metal-dependent phosphodiesterases, part of the established 2′,3′-cAMP-adenosine pathway (2′,3′-cAMP → 2′-AMP/3′-AMP → adenosine) [1]. In contrast, 5′-AMP is generated primarily from ATP hydrolysis or via adenylate cyclase-mediated cAMP degradation. In rat and mouse kidney experiments, extracellular 2′,3′-cAMP is sequentially converted to 2′-AMP and 3′-AMP, then further metabolized to adenosine, establishing a distinct metabolic axis that does not involve 5′-AMP [1].

cAMP metabolism Phosphodiesterase 2′,3′-cAMP-adenosine pathway

3′-AMP Evidence-Backed Applications


RNase A Structural Biology

3′-AMP is the optimal reference ligand for studies of the p2 phosphate-binding subsite in bovine pancreatic ribonuclease A (RNase A). Direct comparative evidence demonstrates that 3′-AMP exhibits the highest inhibition efficiency among natural mononucleotides (3′-AMP > 5′-CMP ≅ 5′-AMP > 3′-CMP), producing 25-75% reduction in affinity labeling product formation [1]. Dissociation constant determinations confirm that 3′-AMP binds to a single strong binding site on RNase A, with pH-dependent binding indicating engagement of protein groups distinct from those bound by 5′-AMP [1][2]. This differential binding profile makes isomerically pure 3′-AMP essential for accurate p2 subsite mapping and competitive displacement experiments.

Adenylate Cyclase P-Site Inhibition Studies

3′-AMP functions as an intracellular P-site inhibitor of adenylate cyclase, representing a physiologically relevant regulatory mechanism distinct from cAMP-mediated activation [1]. Quantification in rat liver mitochondria established endogenous 3′-AMP concentration at 23 ± 7 nmol/g wet weight, while 2′-deoxy-3′-AMP was undetectable [1]. For investigators studying the P-site inhibitory mechanism or developing adenylate cyclase modulators, authentic 3′-AMP is required as the endogenous reference standard. The validated HPLC-fluorescence method developed for 3′-AMP quantification provides a reproducible analytical framework for tissue-level measurements [1].

Clinical Acid Phosphatase Diagnostic Assays

3′-AMP has been validated as a specific substrate for serum acid phosphatase determinations in clinical diagnostic settings. A continuous spectrophotometric assay methodology was established specifically using 3′-AMP as substrate, enabling reproducible measurement of acid phosphatase activity [1]. This application extends to clinical validation studies where 3′-AMP-based acid phosphatase assays were evaluated for prostatic cancer diagnostics [2]. Procurement of isomerically pure 3′-AMP is critical for maintaining assay consistency, as mixed-isomer AMP products introduce variable hydrolysis kinetics that compromise diagnostic reproducibility.

2′,3′-cAMP-Adenosine Pathway Studies

3′-AMP is a key intermediate in the 2′,3′-cAMP-adenosine pathway (2′,3′-cAMP → 2′-AMP/3′-AMP → adenosine), a recently characterized metabolic axis distinct from the classical cAMP-adenylate cyclase signaling cascade [1][2]. Experiments in rat and mouse kidney models demonstrate that extracellular 2′,3′-cAMP undergoes sequential hydrolysis to yield 2′-AMP and 3′-AMP, followed by conversion to adenosine [2]. For researchers investigating this pathway, 3′-AMP serves as an essential authentic standard for metabolite identification, quantification, and pathway flux analysis. 5′-AMP cannot substitute due to its distinct biosynthetic origin from ATP and involvement in separate metabolic networks.

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